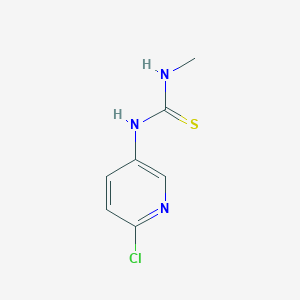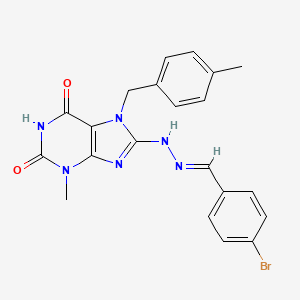
1-(6-Chloropyridin-3-yl)-3-methylthiourea
Übersicht
Beschreibung
1-(6-Chloropyridin-3-yl)-3-methylthiourea (CMUT) is a unique chemical compound found in nature. It has a wide range of applications in scientific research and is used in numerous laboratory experiments. CMUT is a derivative of the pyridinium group and is an important intermediate for the synthesis of other compounds. CMUT is a colorless solid with a melting point of 115-116 °C. Its chemical structure consists of a chloropyridine ring and a methylthiourea group.
Wissenschaftliche Forschungsanwendungen
Structural and Spectral Analysis
Research has delved into the structural, spectral, and thermal properties of various thiourea derivatives, closely related to 1-(6-Chloropyridin-3-yl)-3-methylthiourea. These studies highlight the influence of molecular structure on the intramolecular and intermolecular hydrogen bonding, as well as the planarity of the molecules. The positioning of the methyl substituent on the pyridine ring significantly impacts these properties, and 1H NMR studies further demonstrate the resonance behaviors of these compounds in solution (Kelman, Szczepura, Goldberg, Kaminsky, Hermetet, Ackerman, Swearingen, West, 2002).
Biological Activities
A study on N aryl N' (6 chloropyridine 3 yl)methylthioureas, which share a structural resemblance to 1-(6-Chloropyridin-3-yl)-3-methylthiourea, revealed that these compounds exhibit plant growth activating effects on crops like cucumber and rice. Additionally, these compounds demonstrated insecticidal activities on Musca domestica, suggesting their potential application in agricultural contexts (Yan‐Song Zheng, 2001).
Molecular Interaction and Computational Studies
Insights into the molecular interaction and computational aspects of related compounds, like pyrazole derivatives of 1-(6-chloro-pyridin-2-yl), were explored through methods like X-ray diffraction and density-functional-theory (DFT) calculations. These studies provide a deeper understanding of the molecular structures and the thermodynamic properties of such compounds, which can be critical for their application in various scientific domains (Shen, Huang, Diao, Lei, 2012).
Chemical Synthesis and Applications
The synthesis processes involving alpha-nitro ketone intermediates as electrophiles and nucleophiles provide valuable insights into the chemical properties and potential applications of the resulting compounds in areas like receptor probing in biological systems (Zhang, Tomizawa, Casida, 2004).
Eigenschaften
IUPAC Name |
1-(6-chloropyridin-3-yl)-3-methylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3S/c1-9-7(12)11-5-2-3-6(8)10-4-5/h2-4H,1H3,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURLSHWEBJKVMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyridin-3-yl)-3-methylthiourea | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2650497.png)
![7-chloro-N-(4-methylbenzyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2650498.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide](/img/structure/B2650502.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide](/img/structure/B2650507.png)

![1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2650512.png)


![6-(2,3-Dimethylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2650517.png)